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myristoyl-CoA(4-) -

myristoyl-CoA(4-)

Catalog Number: EVT-1595313
CAS Number:
Molecular Formula: C35H58N7O17P3S-4
Molecular Weight: 973.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myristoyl-CoA(4-) is an acyl-CoA oxoanion that is the tetraanion of myristoyl-CoA, arising from deprotonation of phosphate and diphosphate functions. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a long-chain fatty acyl-CoA(4-). It is a conjugate base of a myristoyl-CoA.
Overview

Myristoyl-CoA is a fatty acyl-CoA compound that plays a crucial role in various biological processes, particularly in the modification of proteins through N-myristoylation. This process is catalyzed by the enzyme N-myristoyltransferase, which transfers the myristoyl group from myristoyl-CoA to specific proteins, influencing their localization and function within cells. Myristoyl-CoA is classified as a long-chain fatty acyl-CoA derivative, characterized by its 14-carbon saturated fatty acid chain.

Source and Classification

Myristoyl-CoA is derived from myristic acid, a naturally occurring saturated fatty acid found in various plant and animal fats. In biological systems, it is synthesized from the breakdown of triglycerides or through de novo lipogenesis. Myristoyl-CoA falls under the category of acyl-CoA compounds, which are activated forms of fatty acids that participate in metabolic pathways, including lipid metabolism and protein modification.

Synthesis Analysis

Methods

The synthesis of myristoyl-CoA can be achieved through several methods, including:

  1. Chemo-enzymatic synthesis: This approach combines chemical reactions with enzymatic steps to produce myristoyl-CoA efficiently. For instance, using acyl-CoA ligases like MatB can yield high purity and yield of myristoyl-CoA through specific coupling reactions with myristic acid and coenzyme A.
  2. Chemical synthesis: Various synthetic routes have been developed to create myristoyl-CoA analogs, which can serve as inhibitors for N-myristoyltransferase. These methods often involve protecting group strategies and coupling reactions to form the thioester bond characteristic of acyl-CoA compounds.

Technical Details

In one study, a series of myristoyl-CoA analogues were synthesized to explore their inhibitory effects on N-myristoyltransferase. The synthesis involved creating nonhydrolyzable analogues that demonstrated potent inhibition (Ki = 24 nM) against the enzyme .

Molecular Structure Analysis

Structure

Myristoyl-CoA consists of a myristate group (C14H28O2) linked to coenzyme A (C21H36N7O16P3S). The structure can be represented as follows:

  • Myristate moiety: A straight-chain fatty acid with 14 carbon atoms.
  • Coenzyme A moiety: Contains a nucleotide, a pantothenic acid derivative, and a thiol group that forms the thioester bond with the fatty acid.

Data

The molecular formula for myristoyl-CoA is C23H42N7O17P3S, with a molar mass of approximately 883.6 g/mol.

Chemical Reactions Analysis

Reactions

Myristoyl-CoA participates in several key biochemical reactions:

  1. N-myristoylation: The primary reaction involving myristoyl-CoA is its transfer to proteins by N-myristoyltransferase. This reaction follows an ordered Bi-Bi mechanism where myristoyl-CoA binds first, followed by the substrate protein.
  2. Hydrolysis: Myristoyl-CoA can undergo hydrolysis to release myristic acid and coenzyme A, although this reaction is typically less favorable in biological systems due to the enzyme's specificity.

Technical Details

The enzyme N-myristoyltransferase catalyzes the transfer of the myristate group from myristoyl-CoA to proteins containing specific amino acid sequences at their N-termini . The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by peptide bond formation.

Mechanism of Action

Process

The mechanism of action for myristoylation involves several steps:

  1. Binding: Myristoyl-CoA binds to the active site of N-myristoyltransferase.
  2. Acylation: The enzyme facilitates the transfer of the myristate group to the glycine residue at the N-terminus of target proteins.
  3. Release: The modified protein is released along with free coenzyme A.

Data

Studies have shown that specific residues in substrate proteins enhance binding affinity for N-myristoyltransferase, indicating a selective mechanism based on protein structure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Myristoyl-CoA is typically a colorless to pale yellow viscous liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Myristoyl-CoA is stable under physiological conditions but can be hydrolyzed under alkaline or acidic conditions.
  • Reactivity: It readily participates in acylation reactions due to its reactive thioester bond.
Applications

Scientific Uses

Myristoyl-CoA has significant applications in biochemical research:

  1. Protein modification studies: It serves as a substrate for studying N-myristoylation's role in protein function and localization.
  2. Drug development: Myristoyl-CoA analogs are explored as potential inhibitors for therapeutic applications targeting diseases related to dysregulated protein modifications .
  3. Metabolic studies: Understanding its role in lipid metabolism provides insights into energy homeostasis and metabolic disorders.
Enzymology of Myristoyl-CoA-Dependent N-Myristoyltransferases (NMTs)

Myristoyl-CoA(4-) serves as the indispensable fatty acyl donor for N-myristoyltransferases (NMTs), enzymes critical for the co- and post-translational modification of cellular and viral proteins. This section dissects the catalytic intricacies, substrate recognition profiles, and evolutionary divergence of these essential eukaryotic enzymes.

Catalytic Mechanisms and Kinetic Studies of NMTs

Ordered Bi Bi Kinetic Mechanism in Eukaryotic NMTs

NMTs across diverse eukaryotic species, including Saccharomyces cerevisiae, Homo sapiens, and pathogenic kinetoplastids (Leishmania major, Trypanosoma brucei), exhibit a rigorously conserved sequential ordered Bi Bi kinetic mechanism. This mechanism dictates a precise sequence of substrate binding and product release:

  • Myristoyl-CoA Binding: The apoenzyme first binds myristoyl-CoA, forming a binary complex.
  • Peptide Substrate Binding: This binding induces a conformational change, creating the peptide-binding site and allowing the nascent polypeptide (with N-terminal glycine) to bind, forming a ternary complex.
  • Catalytic Transfer: The myristoyl group is transferred from CoA to the N-terminal glycine amine via nucleophilic addition-elimination.
  • Product Release: CoA is released first, followed by the N-myristoylated peptide product [1] [3] [4].

Kinetic Evidence:

  • Double-Reciprocal Plots: Covariation of subsaturating concentrations of myristoyl-CoA and peptide substrates produces intersecting lines in double-reciprocal plots, excluding a ping-pong mechanism [3] [5].
  • Product Inhibition Studies: CoA acts as a noncompetitive inhibitor against myristoyl-CoA and a mixed-type inhibitor against peptide substrates. This pattern is characteristic of an ordered mechanism where the first product released (CoA) can bind to both the free enzyme (E) and the enzyme complexed with the second substrate (E·Peptide), but not to the binary E·Myristoyl-CoA complex before peptide binds [3] [4] [5].

Structural Basis for Ordering: The binding of myristoyl-CoA induces a significant conformational shift within NMT, primarily involving the C-terminal domain. This shift creates the binding pocket for the peptide substrate and positions key catalytic residues. A critical feature is the proposed role of the enzyme's C-terminal carboxylate in deprotonating the N-terminal ammonium group of the glycine acceptor, enhancing its nucleophilicity for attack on the thioester carbonyl of myristoyl-CoA. This attack is facilitated by an oxyanion hole formed by main-chain amide atoms, which polarizes the carbonyl group and stabilizes the tetrahedral transition state [1] [7].

Functional Significance: This ordered mechanism emphasizes that the intracellular concentration and accessibility of myristoyl-CoA are crucial regulatory factors for protein N-myristoylation in vivo. Competition for limiting pools of myristoyl-CoA could modulate the myristoylation status of different substrate proteins [3] [5].

Table 1: Key Kinetic Parameters Supporting the Ordered Bi Bi Mechanism in NMTs

Kinetic FeatureObservationInterpretationSource Organisms
Double-Reciprocal PlotsIntersecting lines when [Myr-CoA] and [Peptide] variedSequential mechanism required (not Ping-Pong)Human, S. cerevisiae [3] [5]
CoA Inhibition vs Myr-CoANoncompetitive inhibition patternCoA can bind to Free Enzyme (E) and E·Peptide complex (consistent with release before peptide product)Human, S. cerevisiae [3] [5]
CoA Inhibition vs PeptideMixed-type inhibition patternCoA binds to E (competitive component) and E·Peptide (non-competitive component), inhibiting peptide bindingHuman, S. cerevisiae [3] [5]
Conformational ChangeInduced by Myristoyl-CoA bindingCreates the peptide binding site; essential for catalysisS. cerevisiae, C. albicans [1] [7]
Product Release OrderCoA released before N-myristoylated peptideDemonstrated through pulse-chase and equilibrium binding studiesS. cerevisiae [1] [4]

Structural Determinants of Acyl-CoA Substrate Specificity

NMTs exhibit remarkably high specificity for myristoyl-CoA (C14:0) over other acyl-CoA species, although the degree of stringency varies slightly between orthologs. This specificity is governed by a well-defined acyl-CoA binding pocket within the enzyme's structure.

  • Chain Length Specificity: The binding pocket is optimally sized to accommodate the 14-carbon saturated chain of myristate. Both shorter (C13:0) and longer (C15:0) acyl chains are transferred with significantly reduced efficiency, often by orders of magnitude [1] [4] [9]. Kinetic analyses consistently show a dramatic drop in V~max~/K~m~ when chain length deviates from C14.

  • ω-Terminal Modifications: Crucially, the binding pocket is not merely a hydrophobic tunnel. Studies using synthetic myristate analogs reveal a conical-shaped cavity at the ω-terminus (methyl end) of the bound acyl chain [9]. This cavity allows NMT to tolerate significant modifications at the ω-terminus, provided the overall chain length remains equivalent to C14:

  • Polar Groups: Analogs bearing ω-nitro, ω-azido, ω-hydroxy, or even dicarboxylic acid groups can be utilized as CoA derivatives, albeit often with reduced catalytic efficiency compared to natural myristoyl-CoA [9].
  • Steric Bulk: While the cavity accommodates some bulk (e.g., phenyl rings with linear azide substituents meta or para to the chain), the acuteness of the cone limits tolerance for very large substituents. Efficiency decreases as steric bulk increases or if the polar group is positioned closer to the carbonyl end (e.g., C3-OH is poorly tolerated vs C13-OH) [9].
  • Double Bonds/Branching: Unsaturated or branched chains at positions equivalent to C5-C6 of myristate are generally poor substrates, indicating sensitivity to the conformation and packing of the acyl chain mid-region within the pocket [9].

  • Structural Basis (NMT Fold): The NMT fold consists of a large saddle-shaped β-sheet flanked by α-helices, resembling the GCN5-related N-acetyltransferase (GNAT) superfamily fold. The myristoyl-CoA binding site is located within a groove on this structure. The cofactor binding involves interactions between the CoA pantetheine arm, pyrophosphate, and 3'-phosphate with specific residues, while the myristoyl chain inserts into the conical cavity lined by both hydrophobic and potentially polar residues capable of interacting with modified ω-termini. The precise shape and chemical nature of this cavity determine the species-specific nuances in analog tolerance [1] [7].

  • Functional Exploitation: This understanding of the acyl-CoA binding pocket, particularly its tolerance for ω-modified analogs like 12-azidododecanoyl-CoA (AzDD-CoA), has been instrumental in developing non-radioactive activity assays (e.g., ELISA-based detection via Staudinger ligation with biotin-phosphine) [2] and activity-based probes for studying NMT function and substrate profiling in vitro and in cells.

Table 2: Tolerance of NMTs (e.g., S. cerevisiae) to Myristoyl-CoA Analogs

Analog TypeExampleRelative ActivityKey Structural Determinant Probed
Natural SubstrateMyristoyl-CoA (C14:0)100%Optimal chain length (14C), saturated, linear
Shorter ChainTridecanoyl-CoA (C13:0)Very Low (<10%)Pocket length requirement
Longer ChainPentadecanoyl-CoA (C15:0)Very Low (<10%)Pocket length requirement
ω-Hydroxy13-Hydroxytetradecanoyl-CoAModerate-HighCone cavity tolerance for polar ω-terminus
ω-Hydroxy (internal)3-Hydroxytetradecanoyl-CoALowSensitivity near carbonyl; disrupts chain packing
ω-Azido (linear)12-Azidododecanoyl-CoAModerateCone cavity tolerance for polar/steric ω-terminus; used in assays [2]
ω-Nitro14-Nitrotetradecanoyl-CoAModerateCone cavity tolerance for polar/charged ω-terminus
Dicarboxylic AcidTetradecanedioyl-CoA (C14)Low-ModerateAccommodation of negative charge at ω-terminus in cavity
ω-Halogen14-Bromotetradecanoyl-CoAModerateCone cavity tolerance for steric/electronegative ω-terminus
Unsaturated (Δ5,6)cis-5-Tetradecenoyl-CoALowDisruption of optimal acyl chain packing/conformation

Divergence in Peptide Recognition Between Fungal and Mammalian Orthologs

While NMTs universally require an N-terminal glycine after initiator methionine cleavage and share a conserved kinetic mechanism and high myristoyl-CoA specificity, their recognition of peptide/protein substrates has diverged significantly during evolution. This divergence is particularly evident between fungal (e.g., Saccharomyces cerevisiae, Candida albicans) and mammalian (e.g., human, murine) orthologs.

  • Peptide Positional Tolerance: Systematic studies using panels of synthetic octapeptides based on N-termini of known myristoylated proteins reveal distinct differences in tolerance for amino acid substitutions at specific positions:
  • Positions 3 & 4: Fungal NMTs (ScNmt1p) generally prefer small, uncharged residues at position 2 (Ser, Ala, Gly are common in natural substrates) and show a strong preference for small, neutral residues (Ser, Thr, Ala) at positions 3 and 4. Mammalian NMTs (hNMT) exhibit greater flexibility at positions 3 and 4, accommodating a wider range of residues including charged ones like Lys or Glu in certain contexts [3] [5].
  • Position 5: S. cerevisiae Nmt1p exhibits a striking and nearly absolute requirement for Serine at position 5. Substitution to Alanine reduces peptide binding affinity by 100-1000 fold. This requirement is much less stringent in mammalian NMTs, which readily accept Ala or other residues at position 5 [1] [3] [5].
  • Positions 6, 7 & 8: Fungal NMTs often prefer Lysine at position 6. Significant divergence is also observed at positions 7 and 8, where mammalian NMTs show broader specificity compared to their fungal counterparts [3] [5].

  • Structural Basis: The structural differences in the peptide-binding grooves between fungal and mammalian NMTs underlie these specificities. While the core fold is conserved, the loops and side chains forming the binding site have evolved. Key residues involved in hydrogen bonding (e.g., to Ser5 in yeast) or defining the size and charge constraints of the subsites (e.g., for positions 3, 4, 7, 8) differ between species [1] [7].

  • Therapeutic Exploitation: This divergence in peptide recognition is the foundation for developing species-selective NMT inhibitors. Compounds designed to mimic peptide substrates or transition states can exploit the unique features of the pathogen enzyme's peptide-binding site. This strategy has yielded potent and selective inhibitors against fungal NMTs (e.g., C. albicans, C. neoformans) and protozoan NMTs (e.g., T. brucei, L. major, P. falciparum) that show minimal inhibition of human NMTs, offering promising avenues for novel antifungal and antiparasitic drugs [1] [4]. Inhibitors targeting viral protein myristoylation (e.g., HIV-1 Gag) are also under investigation [8].

Table 3: Comparative Peptide Substrate Specificity of Fungal vs. Mammalian NMTs

PositionS. cerevisiae NMT1p PreferenceHuman NMT PreferenceKey DifferencesBiological/Therapeutic Implication
1 (Gly)Absolute RequirementAbsolute RequirementConservedUniversally essential for catalysis
2Small Uncharged (Ser, Ala, Gly)Small Uncharged/ChargedModerate similarityLess exploitable for selectivity
3Small Neutral (Ser, Thr, Ala)More Tolerant (e.g., Lys)Significant Divergence: Mammalian more flexibleKey target for designing selective inhibitors
4Small Neutral (Ser, Thr, Ala)More Tolerant (e.g., Glu)Significant Divergence: Mammalian more flexibleKey target for designing selective inhibitors
5Ser (Absolute Preference)Ala, Ser, othersMajor Divergence: Yeast requires Ser5; Mammalian does notPrime target for anti-fungal drug design
6Often LysVariableModerate differenceContributes to selectivity
7Specific ConstraintsBroader ToleranceSignificant Divergence: Mammalian more flexibleKey target for designing selective inhibitors
8Specific ConstraintsBroader ToleranceSignificant Divergence: Mammalian more flexibleKey target for designing selective inhibitors

Properties

Product Name

myristoyl-CoA(4-)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C35H58N7O17P3S-4

Molecular Weight

973.9 g/mol

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-J

Synonyms

coenzyme A, tetradecanoyl-
myristoyl-CoA
myristoyl-coenzyme A
S-tetradecanoyl-coenzyme A
tetradecanoyl-CoA

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

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